molecular formula C29H31N3O2 B613063 H-His(1-Trt)-OtBu CAS No. 304698-96-2

H-His(1-Trt)-OtBu

Cat. No.: B613063
CAS No.: 304698-96-2
M. Wt: 453.58
InChI Key:
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Description

H-His(1-Trt)-OtBu, also known as 1-(Triphenylmethyl)-L-histidine tert-butyl ester, is a derivative of the amino acid histidine. This compound is characterized by the presence of a triphenylmethyl (trityl) protecting group on the nitrogen atom of the imidazole ring and a tert-butyl ester protecting group on the carboxyl group. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His(1-Trt)-OtBu typically involves the protection of the histidine molecule. The process begins with the protection of the imidazole nitrogen using a triphenylmethyl chloride (Trt-Cl) in the presence of a base such as triethylamine. This is followed by the esterification of the carboxyl group using tert-butyl alcohol and a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Protection of Imidazole Nitrogen

    • React histidine with triphenylmethyl chloride (Trt-Cl) in the presence of triethylamine.
    • The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
  • Esterification of Carboxyl Group

    • React the protected histidine with tert-butyl alcohol and dicyclohexylcarbodiimide (DCC).
    • The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

H-His(1-Trt)-OtBu undergoes various chemical reactions, including:

  • Deprotection Reactions

    • The trityl protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
    • The tert-butyl ester group can be removed using strong acids like hydrochloric acid or trifluoroacetic acid.
  • Substitution Reactions

    • The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.

    Hydrochloric Acid (HCl): Used for deprotection of the tert-butyl ester group.

    Alkyl Halides: Used for substitution reactions on the imidazole ring.

Major Products Formed

    Deprotected Histidine: Removal of the protecting groups yields free histidine.

    Substituted Histidine Derivatives: Substitution reactions yield various histidine derivatives depending on the electrophile used.

Scientific Research Applications

H-His(1-Trt)-OtBu has several applications in scientific research, including:

  • Peptide Synthesis

    • Used as a building block in the synthesis of peptides and proteins.
    • The protecting groups prevent unwanted side reactions during peptide chain elongation.
  • Biological Studies

    • Used in the study of histidine-containing peptides and proteins.
    • Helps in understanding the role of histidine in enzyme active sites and protein-protein interactions.
  • Medicinal Chemistry

    • Used in the design and synthesis of histidine-based drugs and inhibitors.
    • Helps in the development of histidine analogs with improved pharmacological properties.
  • Industrial Applications

    • Used in the production of histidine-containing peptides for various industrial applications, including cosmetics and food additives.

Mechanism of Action

The mechanism of action of H-His(1-Trt)-OtBu is primarily related to its role as a protected histidine derivative. The protecting groups prevent unwanted side reactions during chemical synthesis, allowing for the selective modification of the histidine molecule. The trityl group protects the imidazole nitrogen, while the tert-butyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield free histidine or its derivatives.

Comparison with Similar Compounds

H-His(1-Trt)-OtBu can be compared with other protected histidine derivatives, such as:

    H-His(1-Trt)-OMe: Similar to this compound but with a methyl ester protecting group instead of a tert-butyl ester.

    Fmoc-His(Trt)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a trityl group on the imidazole nitrogen.

    Boc-His(Trt)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a trityl group on the imidazole nitrogen.

Uniqueness

This compound is unique due to the combination of the trityl and tert-butyl ester protecting groups, which provide robust protection during peptide synthesis. The tert-butyl ester group offers greater stability under acidic conditions compared to the methyl ester group, making it suitable for specific synthetic applications.

Conclusion

This compound is a valuable compound in peptide synthesis and various scientific research applications. Its unique combination of protecting groups allows for selective modification and protection of the histidine molecule, making it an essential tool in the synthesis of peptides and histidine-based derivatives.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19,30H2,1-3H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLIDDXLXQZXMR-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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